molecular formula C28H25N3O3S B10930492 2-[3,5-bis(3-methoxyphenyl)-4-methyl-1H-pyrazol-1-yl]-4-(4-methoxyphenyl)-1,3-thiazole

2-[3,5-bis(3-methoxyphenyl)-4-methyl-1H-pyrazol-1-yl]-4-(4-methoxyphenyl)-1,3-thiazole

Cat. No.: B10930492
M. Wt: 483.6 g/mol
InChI Key: JNQFZZSHTXNUNK-UHFFFAOYSA-N
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Description

2-[3,5-bis(3-methoxyphenyl)-4-methyl-1H-pyrazol-1-yl]-4-(4-methoxyphenyl)-1,3-thiazole is a complex organic compound that features a pyrazole ring, a thiazole ring, and multiple methoxyphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3,5-bis(3-methoxyphenyl)-4-methyl-1H-pyrazol-1-yl]-4-(4-methoxyphenyl)-1,3-thiazole typically involves multi-step organic reactions. One common approach is the condensation of 3-methoxybenzaldehyde with 4-methyl-1H-pyrazole-1-thiol in the presence of a base, followed by cyclization to form the thiazole ring. The reaction conditions often require controlled temperatures and the use of solvents like methanol or ethanol .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

2-[3,5-bis(3-methoxyphenyl)-4-methyl-1H-pyrazol-1-yl]-4-(4-methoxyphenyl)-1,3-thiazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substituting agents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding quinones, while reduction can produce alcohols or amines .

Scientific Research Applications

2-[3,5-bis(3-methoxyphenyl)-4-methyl-1H-pyrazol-1-yl]-4-(4-methoxyphenyl)-1,3-thiazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[3,5-bis(3-methoxyphenyl)-4-methyl-1H-pyrazol-1-yl]-4-(4-methoxyphenyl)-1,3-thiazole involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[3,5-bis(3-methoxyphenyl)-4-methyl-1H-pyrazol-1-yl]-4-(4-methoxyphenyl)-1,3-thiazole is unique due to its combination of a pyrazole ring and a thiazole ring, along with multiple methoxyphenyl groups.

Properties

Molecular Formula

C28H25N3O3S

Molecular Weight

483.6 g/mol

IUPAC Name

2-[3,5-bis(3-methoxyphenyl)-4-methylpyrazol-1-yl]-4-(4-methoxyphenyl)-1,3-thiazole

InChI

InChI=1S/C28H25N3O3S/c1-18-26(20-7-5-9-23(15-20)33-3)30-31(27(18)21-8-6-10-24(16-21)34-4)28-29-25(17-35-28)19-11-13-22(32-2)14-12-19/h5-17H,1-4H3

InChI Key

JNQFZZSHTXNUNK-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N(N=C1C2=CC(=CC=C2)OC)C3=NC(=CS3)C4=CC=C(C=C4)OC)C5=CC(=CC=C5)OC

Origin of Product

United States

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